BenchChemオンラインストアへようこそ!

Neurokinin A-OH

NK1 receptor pharmacology NK2 receptor pharmacology NK3 receptor pharmacology

Neurokinin A-OH (NKA-OH, CAS 102989-34-4) is the C-terminal free acid derivative of the endogenous tachykinin peptide neurokinin A (NKA). NKA-OH shares the identical primary amino acid sequence His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met with NKA but differs at the C-terminus, where the native carboxamide (–CONH₂) is replaced by a carboxylate (–COOH) group.

Molecular Formula C50H79N13O15S
Molecular Weight 1134.3 g/mol
CAS No. 102989-34-4
Cat. No. B1678224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeurokinin A-OH
CAS102989-34-4
SynonymsH-His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-OH
neurokinin A-OH
NKA-OH
Molecular FormulaC50H79N13O15S
Molecular Weight1134.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCSC)C(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CN=CN2)N
InChIInChI=1S/C50H79N13O15S/c1-26(2)18-34(44(71)58-33(50(77)78)15-17-79-6)56-38(66)23-54-48(75)40(27(3)4)62-46(73)35(19-29-12-8-7-9-13-29)59-47(74)37(24-64)61-45(72)36(21-39(67)68)60-49(76)41(28(5)65)63-43(70)32(14-10-11-16-51)57-42(69)31(52)20-30-22-53-25-55-30/h7-9,12-13,22,25-28,31-37,40-41,64-65H,10-11,14-21,23-24,51-52H2,1-6H3,(H,53,55)(H,54,75)(H,56,66)(H,57,69)(H,58,71)(H,59,74)(H,60,76)(H,61,72)(H,62,73)(H,63,70)(H,67,68)(H,77,78)/t28-,31+,32+,33+,34+,35+,36+,37+,40+,41+/m1/s1
InChIKeyCHLXODSFZFRYJS-JPQUDPSNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Neurokinin A-OH (CAS 102989-34-4): C-Terminal Free Acid Derivative with Defined Receptor Activity Profile


Neurokinin A-OH (NKA-OH, CAS 102989-34-4) is the C-terminal free acid derivative of the endogenous tachykinin peptide neurokinin A (NKA). NKA-OH shares the identical primary amino acid sequence His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met with NKA but differs at the C-terminus, where the native carboxamide (–CONH₂) is replaced by a carboxylate (–COOH) group . This single structural modification converts a potent, broad-spectrum tachykinin agonist into a markedly attenuated ligand with altered receptor activation capacity . With a molecular weight of 1134.31 Da (C₅₀H₇₉N₁₃O₁₅S), NKA-OH is 0.99 Da heavier than NKA (1133.32 Da, C₅₀H₈₀N₁₄O₁₄S), providing a readily distinguishable mass signature for analytical verification .

Why Generic Substitution Fails for Neurokinin A-OH in Tachykinin Research


The tachykinin peptide family—including neurokinin A, substance P, and neurokinin B—exhibits cross-reactivity across NK₁, NK₂, and NK₃ receptors, with the C-terminal amide being essential for full agonist activity . NKA itself demonstrates poor selectivity, with an NK₁/NK₂ Kᵢ ratio of approximately 20 and an NK₁/NK₂ EC₅₀ ratio of 1 in human recombinant CHO cell assays . In contrast, NKA-OH displays profoundly reduced agonist efficacy across all three tachykinin receptor subtypes, producing only submaximal contractile responses in NK₂A-endowed rabbit pulmonary artery and guinea pig bronchus, and complete inactivity at NK₂B (hamster trachea) and NK₃ (rat portal vein) receptors . This altered activity profile—from potent non-selective agonist to weak partial agonist—makes NKA-OH non-substitutable for NKA , while the amidated NKA(4-10) cannot substitute for NKA-OH because its corresponding free acid, NKA(4-10)-OH, is unable to compete with radioligand at NK₂ receptors . The property of dramatically reduced tachykinin receptor activation thus precludes simple replacement of NKA-OH by any commercially available amidated peptide analogue.

Neurokinin A-OH (102989-34-4) Evidence Guide: Quantified Differentiation vs. Key Tachykinin Analogs


C-Terminal Amidation Abolishes Agonist Activity Across Tachykinin Receptor Subtypes: NKA-OH vs. NKA

In a direct head-to-head in vitro bioassay study, NKA-OH (C-terminal free acid) was compared to NKA (C-terminal amide) across multiple tissue preparations expressing distinct tachykinin receptor subtypes . In the endothelium-deprived rabbit pulmonary artery (NK₂A receptor), NKA-OH produced submaximal contractile responses and was a much weaker agonist than NKA (>100-fold reduction in potency based on concentration-response curve separation) . In the hamster isolated trachea (NK₂B receptor) and rat isolated portal vein (NK₃ receptor), NKA-OH was completely inactive, whereas NKA elicited full contractile responses . At NK₁ receptors of the guinea pig ileum, NKA-OH produced only weak agonist responses, further distinguishing it from the robust NK₁ agonism of substance P .

NK1 receptor pharmacology NK2 receptor pharmacology NK3 receptor pharmacology tachykinin peptide SAR C-terminal amidation

Differential Binding Capacity at NK₂ Receptors: NKA(4-10)-OH vs. NKA(4-10)

In radioligand binding studies using rat fundus membrane preparations, NKA(4-10) free acid was completely unable to compete with the radioligand [¹²⁵I][Lys⁵,Tyr(I₂)⁷,MeLeu⁹,Nle¹⁰]NKA(4-10) at NK₂ receptors, whereas the amidated NKA(4-10) parent peptide retained measurable binding affinity . The loss of His¹ and Lys² from NKA did not substantially alter binding affinity of the amidated peptide, indicating that the C-terminal amide-to-acid modification, rather than N-terminal truncation, is the primary driver of binding loss .

NK2 receptor binding radioligand displacement truncated tachykinin analogs SAR

Selectivity Profile Differentiation: NKA-OH as a Pan-Receptor Attenuated Ligand vs. NKA Non-Selective Agonism

The endogenous ligand NKA lacks tachykinin receptor selectivity, with an NK₁/NK₂ Kᵢ ratio of 20 and NK₁/NK₂ EC₅₀ ratio of 1 in human recombinant CHO cell systems . NKA-OH, by virtue of its C-terminal free acid modification, is essentially inactive at NK₂B and NK₃ receptors and produces only weak, submaximal responses at NK₁ and NK₂A receptors . This establishes a qualitatively distinct pharmacological profile: NKA functions as a non-selective agonist across NK₁, NK₂, and NK₃ receptors, whereas NKA-OH serves as a pan-receptor attenuated ligand [REFS-1; REFS-2].

NK2 receptor selectivity NK1/NK2 selectivity ratio tachykinin pharmacology agonist selectivity

Analytical Mass Discrimination: Molecular Weight Distinction Between NKA-OH and All Amidated NKA Species

NKA-OH (C₅₀H₇₉N₁₃O₁₅S, MW = 1134.31 Da) exhibits a characteristic +0.99 Da molecular weight offset relative to the amidated NKA parent (C₅₀H₈₀N₁₄O₁₄S, MW = 1133.32 Da) due to the replacement of the C-terminal –NH₂ group (16.02 Da) with an –OH group (17.01 Da) [REFS-1; REFS-2]. This mass difference is analytically resolvable by high-resolution mass spectrometry and provides unambiguous confirmation of molecular identity when distinguishing NKA-OH from NKA or other NKA-related analogs in procurement quality control workflows .

mass spectrometry LC-MS peptide QC molecular weight verification peptide identity confirmation

Neurokinin A-OH (102989-34-4) Best Research and Industrial Application Scenarios


Use as a Structurally Matched Negative Control in Tachykinin NK₂ Receptor Functional Assays

NKA-OH is the only commercially available full-length NKA analog exhibiting profound loss of agonist activity at NK₂A receptors and complete inactivity at NK₂B receptors compared to NKA . In in vitro functional bioassays using endothelium-deprived rabbit pulmonary artery (NK₂A) or hamster trachea (NK₂B), NKA-OH produces weak submaximal or absent contractile responses, whereas NKA elicits full concentration-dependent contraction . This enables NKA-OH to serve as a structurally matched negative control for distinguishing NKA-specific NK₂ receptor agonism from non-specific peptide effects, which cannot be achieved using vehicle controls or unrelated peptides .

Structural Biology Investigations of C-Terminal Amidation Effects on Peptide-Receptor Interactions

The C-terminal amide of NKA has been implicated in conformational stabilization rather than direct receptor contact, with its removal leading to a >100-fold reduction in agonist potency at NK₂A receptors and complete loss of NK₂B and NK₃ agonism . NKA-OH thus provides a unique chemical probe for cryo-EM, NMR, or computational modeling studies comparing the receptor-bound conformations of the amidated vs. free acid forms of the NKA scaffold, enabling dissection of the role of C-terminal amidation in tachykinin receptor activation mechanisms [REFS-1; REFS-2].

NK₂ Receptor Binding Site Mapping via Radioligand Competition Studies

NKA(4-10)-OH, the truncated free acid form, is completely unable to displace radioligand from NK₂ receptors in rat fundus membrane preparations, whereas amidated NKA(4-10) retains binding capacity . NKA-OH can be employed in parallel competition binding experiments with amidated NKA at human recombinant NK₂ receptors to delineate binding site residues specifically involved in C-terminal amide recognition, supporting structure-guided design of NK₂-selective antagonists and agonists [REFS-1; REFS-2].

Peptide Metabolic Stability Studies Comparing C-Terminal Amide vs. Acid Susceptibility

The C-terminal methionine amide of NKA is susceptible to enzymatic deamidation by human platelet deamidase/carboxypeptidase, which converts it to the free acid form . NKA-OH represents the product of this metabolic reaction and can be used as a reference standard in LC-MS-based assays to quantify endogenous NKA deamidation rates in biological matrices, supporting pharmacokinetic and metabolism studies of tachykinin peptides in inflammatory and gastrointestinal disease models .

Quote Request

Request a Quote for Neurokinin A-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.